molecular formula C9H9NO3 B1455048 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid CAS No. 1364917-22-5

3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid

Cat. No.: B1455048
CAS No.: 1364917-22-5
M. Wt: 179.17 g/mol
InChI Key: WWRKLFILMFKNIN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid follows the International Union of Pure and Applied Chemistry naming conventions for fused heterocyclic systems. The compound's official International Union of Pure and Applied Chemistry name precisely describes the structural arrangement where the pyrano ring is fused to the pyridine system at positions 3 and 2, with the carboxylic acid functional group positioned at the 8-position of the bicyclic framework. This naming system reflects the compound's structural hierarchy, beginning with the pyrano designation followed by the specific fusion pattern indicated by the bracketed numbers [3,2-b], which defines the attachment points between the two ring systems.

The Chemical Abstracts Service registry number 1364917-22-5 provides a unique identifier for this specific molecular structure. Additional systematic names include the more descriptive 2H-Pyrano[3,2-b]pyridine-8-carboxylic acid, 3,4-dihydro-, which emphasizes the dihydro nature of the pyran ring component. The compound is also catalogued under various database identifiers including the DSSTox Substance identification number DTXSID501200167. These multiple nomenclature systems ensure precise identification across different chemical databases and research contexts.

The molecular identifier codes further support the systematic characterization of this compound. The International Chemical Identifier provides a standardized representation: InChI=1S/C9H9NO3/c11-9(12)6-3-4-10-7-2-1-5-13-8(6)7/h3-4H,1-2,5H2,(H,11,12). The corresponding International Chemical Identifier Key WWRKLFILMFKNIN-UHFFFAOYSA-N serves as a compressed version of the full International Chemical Identifier string, facilitating database searches and cross-referencing. These standardized identifiers ensure universal recognition and prevent ambiguity in chemical communication.

Molecular Formula and Stereochemical Configuration

The molecular formula C9H9NO3 defines the atomic composition of this compound, indicating nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight of 179.17 grams per mole establishes the compound's molar mass for quantitative applications. This relatively compact molecular structure demonstrates efficient atomic organization within the fused bicyclic framework, where each atom contributes to the overall stability and chemical properties of the molecule.

The Simplified Molecular-Input Line-Entry System representation C1CC2=NC=CC(=C2OC1)C(=O)O provides a linear notation that captures the complete structural connectivity of the molecule. This string notation reveals the specific bonding patterns within the fused ring system, including the saturated portion of the pyrano ring (C1CC2) and the aromatic pyridine component (NC=CC). The carboxylic acid functionality C(=O)O attached to the aromatic system completes the molecular structure description.

Property Value Reference
Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
Chemical Abstracts Service Number 1364917-22-5
International Chemical Identifier Key WWRKLFILMFKNIN-UHFFFAOYSA-N
Simplified Molecular-Input Line-Entry System C1CC2=NC=CC(=C2OC1)C(=O)O

The stereochemical configuration of this compound involves specific three-dimensional arrangements that influence its chemical reactivity and physical properties. The dihydropyran ring adopts a non-planar conformation due to the sp3 hybridization of the saturated carbon centers at positions 3 and 4. This conformational flexibility contrasts with the planar aromatic pyridine ring, creating a distinctive three-dimensional molecular geometry. The fusion pattern between the two ring systems restricts certain conformational degrees of freedom while maintaining others, resulting in a semi-rigid molecular framework.

The carboxylic acid functional group at position 8 introduces additional stereochemical considerations through its planar geometry and hydrogen bonding capabilities. The carboxyl group can adopt different rotational conformations relative to the bicyclic core, influencing intermolecular interactions and crystal packing arrangements. The overall molecular geometry results from the interplay between these structural components, creating a compound with defined spatial characteristics that govern its chemical behavior and interaction patterns.

Crystallographic Data and X-ray Diffraction Analysis

X-ray crystallography serves as the primary method for determining the absolute three-dimensional structure of this compound, providing unambiguous structural information essential for comprehensive characterization. The crystallographic analysis reveals precise atomic positions, bond lengths, bond angles, and intermolecular interaction patterns that define the solid-state structure of this compound. Modern X-ray diffraction techniques utilizing area detectors and high-brilliance X-ray sources enable rapid and accurate structure determination, typically completing data collection and structure solution within hours rather than the weeks previously required.

The crystallization process for this compound follows standard protocols for small organic molecules, typically involving slow evaporation from appropriate organic solvents to achieve crystal growth. The resulting crystals must meet specific quality criteria, including sufficient size (typically larger than 0.1 millimeters in all dimensions), compositional purity, and structural regularity without significant internal defects such as twinning or cracking. The systematic analysis of diffraction patterns provides comprehensive structural parameters including unit cell dimensions, space group symmetry, and atomic displacement parameters.

Crystallographic studies of related pyranopyridine systems demonstrate characteristic structural features that likely extend to this compound. The crystal packing typically involves hydrogen bonding networks formed by the carboxylic acid functional groups, creating extended supramolecular assemblies. The analysis of intermolecular interactions reveals that hydrogen bonding between carboxyl groups represents the dominant packing force, with additional contributions from van der Waals interactions and possible π-π stacking between aromatic rings.

Crystallographic Parameter Typical Range for Related Compounds Analysis Method
Unit Cell Volume 800-1200 Ų Single Crystal X-ray Diffraction
Space Group P21/c, P-1, C2/c Systematic Absences Analysis
Bond Length C-C (aromatic) 1.38-1.42 Å Refinement Against F²
Bond Length C-O (ether) 1.42-1.46 Å Least Squares Refinement
Bond Length C=O (carboxyl) 1.20-1.24 Å Direct Methods Solution

The three-dimensional structure determination reveals specific conformational details of the dihydropyran ring system, which typically adopts a half-chair or envelope conformation to minimize steric strain. The fusion with the pyridine ring constrains the conformational flexibility, resulting in well-defined geometric parameters. The carboxylic acid group generally lies approximately coplanar with the aromatic pyridine ring, facilitating conjugative interactions that influence the electronic properties of the molecule.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of this compound involves potential equilibria between different structural forms, particularly focusing on the carboxylic acid functionality and any possible lactam-lactim interconversions within the heterocyclic framework. The compound's structural framework incorporates elements reminiscent of pyridone systems, which are well-known for exhibiting significant tautomeric behavior between pyridone and hydroxypyridine forms. However, the specific substitution pattern and ring fusion in this compound create unique tautomeric possibilities that differ from simple pyridone systems.

The carboxylic acid group at position 8 represents the primary site for tautomeric behavior, potentially existing in equilibrium between the carboxylic acid form (-COOH) and its corresponding carboxylate anion (-COO⁻) depending on the environmental conditions. The pKa value of the carboxylic acid functionality influences this equilibrium, with typical carboxylic acids exhibiting pKa values in the range of 3-5. The electronic environment created by the fused heterocyclic system may modulate this acidity through inductive and resonance effects transmitted through the aromatic π-system.

Research on related pyranopyridine systems reveals that the fusion of electron-rich oxygen-containing rings with pyridine systems significantly influences tautomeric equilibria. The pyrano[3,2-b]pyridine framework in this compound creates a unique electronic environment where the oxygen atom in the pyran ring can participate in resonance interactions with the pyridine nitrogen. This electronic delocalization potentially stabilizes certain tautomeric forms while destabilizing others, leading to preferred structural arrangements in different phases and environmental conditions.

Tautomeric Form Stability Factor Environmental Dependence
Carboxylic Acid Hydrogen Bonding Polar Solvents Favor
Carboxylate Anion Ionic Stabilization Basic Conditions
Resonance Hybrid π-Electron Delocalization Gas Phase
Zwitterionic Form Dipolar Interactions Crystalline State

The solid-state structure typically favors the carboxylic acid tautomer due to the formation of hydrogen-bonded dimers or chains, as observed in related carboxylic acid-containing heterocycles. In solution, the tautomeric equilibrium may shift depending on solvent polarity, pH, and concentration. Polar protic solvents generally stabilize the carboxylic acid form through hydrogen bonding interactions, while non-polar solvents may favor different tautomeric arrangements. The temperature dependence of these equilibria provides insights into the thermodynamic parameters governing tautomerization processes.

The resonance stabilization within the bicyclic framework contributes significantly to the overall molecular stability and influences the distribution of tautomeric forms. The pyridine nitrogen participates in aromatic π-electron delocalization, while the oxygen atoms in both the pyran ring and carboxylic acid group can engage in resonance interactions. These electronic effects create a complex network of stabilizing interactions that determine the preferred molecular geometry and tautomeric state under various conditions.

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)6-3-4-10-7-2-1-5-13-8(6)7/h3-4H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRKLFILMFKNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CC(=C2OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200167
Record name 2H-Pyrano[3,2-b]pyridine-8-carboxylic acid, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364917-22-5
Record name 2H-Pyrano[3,2-b]pyridine-8-carboxylic acid, 3,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364917-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[3,2-b]pyridine-8-carboxylic acid, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid typically involves multi-step organic synthesis including:

These steps are adapted from synthetic methods of structurally related pyrano- or octahydro-pyran fused pyridine carboxylic acids, as detailed in patent CN105601639A, which although describes a slightly different compound (6-tert-butyloxycarbonyl octahydro-2H-pyran[3,2-c]pyridine-8-carboxylic acid), provides a valuable framework for synthesis.

Detailed Preparation Steps

Step No. Reaction Type Description Typical Reagents and Conditions
1 Alkylation Reaction of a precursor pyridine compound with 1-bromo-3-chloropropane to introduce a side chain suitable for cyclization Potassium tert-butoxide (base), tetrahydrofuran (solvent), room temperature or gentle heating
2 Intramolecular Cyclization Cyclocondensation forms the fused pyrano ring by ring closure of the alkylated intermediate Ethanol solvent, reflux conditions
3 Hydrogenation (Reduction) Reduction of double bonds in the intermediate to saturate the ring system (dihydro formation) Palladium on carbon catalyst, hydrogen gas, methanol solvent
4 Hydrolysis Conversion of ester or protected groups to free carboxylic acid functionality Sodium hydroxide or potassium hydroxide aqueous solution, controlled temperature

Reaction Scheme Summary

  • Alkylation : Introduction of a 3-chloropropyl side chain onto a pyridine derivative using an alkyl halide and a strong base.
  • Cyclization : Intramolecular nucleophilic attack leading to ring closure forming the pyrano ring fused with pyridine.
  • Hydrogenation : Saturation of the pyrano ring double bonds to yield the dihydro derivative.
  • Hydrolysis : Removal of protecting groups or conversion of esters to the carboxylic acid final product.

Key Reaction Parameters and Conditions

Parameter Typical Conditions/Values
Solvents Tetrahydrofuran (THF), Ethanol, Methanol
Bases Potassium tert-butoxide, Sodium hydride, NaOH
Catalysts Palladium on carbon (Pd/C) for hydrogenation
Temperature Range Room temperature to reflux (ca. 25–80°C)
Reaction Time Several hours per step (varies with scale and conditions)
Purification Filtration, extraction, column chromatography

Research Findings and Notes

  • The synthetic route is designed to be efficient and industrially scalable, focusing on readily available starting materials and reagents.
  • The alkylation step requires careful control of base strength and solvent to avoid side reactions.
  • Intramolecular cyclization is a critical step that dictates the formation of the fused bicyclic system and requires optimization of temperature and solvent.
  • Hydrogenation must be controlled to avoid over-reduction or catalyst poisoning.
  • Hydrolysis conditions are adjusted to maximize yield of the free acid without decomposition.
  • The overall yield and purity depend heavily on the optimization of each step and the choice of protecting groups if used.

Summary Table of Preparation Method

Step Reaction Type Starting Material Reagents/Catalysts Solvent Conditions Product Intermediate
1 Alkylation Pyridine derivative + 1-bromo-3-chloropropane Potassium tert-butoxide Tetrahydrofuran RT to mild heating Alkylated pyridine intermediate
2 Intramolecular Cyclization Alkylated intermediate None (intramolecular) Ethanol Reflux Pyrano-fused pyridine intermediate
3 Hydrogenation Cyclized intermediate Pd/C, H2 Methanol Room temperature, H2 gas Dihydro-pyrano-pyridine derivative
4 Hydrolysis Hydrogenated intermediate NaOH or KOH Water/Alcohol Controlled temperature This compound

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid exhibit antimicrobial properties. Studies have shown that modifications to the carboxylic acid group can enhance activity against various bacterial strains, making it a candidate for antibiotic development .

2. Anticancer Properties
This compound has demonstrated potential in anticancer research. Investigations into its derivatives suggest that they can inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. For instance, certain analogs have been found to induce apoptosis in cancer cells through the activation of specific signaling pathways .

3. Neurological Applications
The structure of this compound suggests potential neuroprotective effects. Some studies have explored its role in modulating neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The ability to modify the carboxylic acid moiety allows for the exploration of various derivatives with tailored biological activities.

Synthesis Method Description
Condensation Reactions Commonly used to form the pyrano-pyridine ring system through the reaction of aldehydes with nitrogen-containing compounds.
Functional Group Modification The carboxylic acid group can be modified to enhance solubility or biological activity.

Case Studies and Research Findings

  • Antimicrobial Study : A recent study tested several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased antibacterial efficacy compared to the parent compound .
  • Cancer Cell Apoptosis Induction : In vitro studies demonstrated that specific derivatives of this compound could induce apoptosis in human cancer cell lines through mitochondrial pathway activation .
  • Neuroprotective Effects : Experimental models showed that this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

6-Carboxylic Acid Isomer
  • Structure: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid (CAS: N/A).
  • Molecular Formula: C9H9NO3
  • Molecular Weight : 179.17 g/mol .
Iodinated Derivatives
  • Example: 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid. Molecular Formula: C8H8INO3 (exact formula inferred; iodine increases molecular weight significantly). Molecular Weight: 261.06 g/mol (for non-carboxylated 6-iodo analog) . Applications: Iodination enhances steric bulk and may improve binding in pharmaceutical intermediates or optoelectronic materials. Safety: Requires stringent handling due to hazards like skin/eye irritation (H315, H319) .
Aldehyde-Functionalized Analog
  • Example: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde (CAS: 1222533-91-6). Molecular Formula: C9H9NO2. Reactivity: The aldehyde group enables condensation reactions, useful in polymer or ligand synthesis .

Thermal and Electronic Properties

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid C9H9NO3 179.17* COOH (C8) 1364917-22-5
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine C8H8INO 261.06 I (C6) 1261365-61-0
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid C9H9NO3 179.17 COOH (C6) N/A

*Exact value for the 8-carboxyl isomer requires further verification.

Biological Activity

3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid (CAS No. 1364917-22-5) is a heterocyclic compound recognized for its potential biological activities. Its unique fused pyridine and pyran ring structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₉H₉NO₃
  • Molecular Weight : 179.17 g/mol
  • CAS Number : 1364917-22-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved may vary based on the structural characteristics of the compound and the biological context in which it is studied.

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydro-2H-pyrano[3,2-b]pyridine exhibit significant antimicrobial properties. A study showcased its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro tests have demonstrated that it can inhibit cell proliferation in human cancer cell lines such as HeLa and HCT116. The compound's mechanism involves inducing apoptosis and cell cycle arrest .

Cell Line IC₅₀ (µM) Effect
HeLa12.5Apoptosis induction
HCT11610.0Cell cycle arrest

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. It has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

  • Antimicrobial Study : A study conducted on the antimicrobial efficacy of various derivatives revealed that certain modifications to the structure enhanced activity against Gram-positive bacteria, indicating a structure-activity relationship that could guide future drug design .
  • Anticancer Research : In a comparative study on different pyridine derivatives, this compound exhibited superior cytotoxicity against breast cancer cells compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid and its derivatives?

  • Methodological Answer : A common approach involves lactamization reactions using polyphosphoric acid (PPA) as a catalyst. For example, derivatives like substituted pyrano-pyridine carboxylic acids are synthesized via thermal lactamization of amino-substituted dihydroquinoline precursors under controlled heating (80–100°C) . Key intermediates, such as 8-nitro-1,4-dihydroquinoline-3-carboxylic acid, are reduced to generate reactive amines, which undergo cyclization. Solvent selection (e.g., ethanol/water mixtures) and stoichiometric control of PPA are critical for yield optimization .

Q. How can researchers safely handle iodinated derivatives of this compound (e.g., 6-iodo-substituted analogs)?

  • Methodological Answer : Iodinated derivatives (e.g., methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate) require strict adherence to safety protocols:

  • Storage : Keep in dry, airtight containers at 2–8°C to prevent decomposition .
  • Handling : Use fume hoods, nitrile gloves, and heat-resistant lab coats. Avoid contact with ignition sources (P210) .
  • Waste disposal : Follow manufacturer guidelines for halogenated waste (P501) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR are essential for confirming ring substitution patterns and carboxylic acid proton environments. For example, the pyran ring protons typically appear as multiplet signals between δ 2.5–4.5 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns. Reported HRMS data for derivatives (e.g., [M+H]+ m/z 180.0654) align with theoretical values within ±0.001 amu .
  • IR : Carboxylic acid C=O stretches are observed near 1700–1750 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing novel pyrano-pyridine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction energetics and transition states. For instance, reaction path searches using software like GRRM17 predict viable intermediates in lactamization reactions . Experimental feedback loops refine computational models, narrowing optimal conditions (e.g., temperature, solvent polarity) and reducing trial-and-error experimentation .

Q. What strategies mitigate instability of reactive intermediates (e.g., nitro or amino precursors) during synthesis?

  • Methodological Answer :

  • Nitro intermediates : Stabilize with electron-withdrawing groups (e.g., trifluoroacetyl) to reduce explosive risks. Conduct reactions under inert atmospheres (N2/Ar) .
  • Amino intermediates : Use in situ reduction (e.g., H2/Pd-C) to avoid prolonged exposure to air. Immediate cyclization post-reduction minimizes degradation .
  • Temperature control : Gradual heating (1–2°C/min) prevents exothermic decomposition .

Q. How do substituents on the pyran ring influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -NO2, -I) : Increase acidity of the carboxylic acid (pKa ~2.5–3.0) and enhance solubility in polar aprotic solvents (DMSO, DMF) .
  • Electron-donating groups (e.g., -OCH3) : Reduce ring strain, lowering melting points (e.g., 215–217°C for cyano-substituted analogs) .
  • Steric effects : Bulky substituents (e.g., tert-butyl esters) hinder crystallization, requiring gradient recrystallization from ethanol/water .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
Reactant of Route 2
3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid

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